molecular formula C20H29ClN2O6 B1521680 Boc-N-Me-Lys(2-Cl-Z)-OH CAS No. 151012-17-8

Boc-N-Me-Lys(2-Cl-Z)-OH

Cat. No.: B1521680
CAS No.: 151012-17-8
M. Wt: 428.9 g/mol
InChI Key: YAHFXKKTXOVPLR-INIZCTEOSA-N
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Description

Boc-N-Me-Lys(2-Cl-Z)-OH is a specialized lysine derivative widely used in peptide synthesis and dendrimer design. Its structure features three key modifications:

  • Nα-methylation (N-Me), which introduces steric hindrance and alters conformational flexibility.
  • Nα-tert-butoxycarbonyl (Boc) protection, removable under acidic conditions (e.g., trifluoroacetic acid, TFA).
  • Nε-2-chlorobenzyloxycarbonyl (2-Cl-Z) protection, an acid-labile group cleavable via hydrogenolysis or strong acids like hydrogen fluoride (HF) .

This compound is pivotal in solid-phase peptide synthesis (SPPS) for constructing peptides with controlled side-chain reactivity. For example, in the synthesis of heat shock protein 90 (Hsp90) inhibitors, this compound was incorporated into tripeptides and tetrapeptides using Fmoc chemistry, with coupling efficiency confirmed by ninhydrin testing . Its applications extend to dendrimers, where the 2-Cl-Z group facilitates branching in bola-amphiphilic structures for glioblastoma therapy .

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • Molecular Formula: C19H27ClN2O6
  • Molecular Weight: 414.9 g/mol
  • CAS Number: 54613-99-9
  • Key Functional Groups:
    • Boc (tert-butyloxycarbonyl) protecting the alpha-amino group
    • 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting the epsilon-amino group of lysine
  • SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O

The compound’s dual protection strategy is essential for its role in peptide synthesis, ensuring selective reactions and stability during chain elongation.

Detailed Synthetic Routes and Reaction Conditions

Protection of Alpha-Amino Group (Boc Group Introduction)

  • Reagents: tert-Butyloxycarbonyl chloride (Boc-Cl), base (commonly sodium bicarbonate or triethylamine)
  • Solvent: Dichloromethane (DCM) or other aprotic organic solvents
  • Conditions: Low temperature (0–5°C) to minimize side reactions
  • Mechanism: Nucleophilic attack of the alpha-amino group on Boc-Cl to form the Boc-protected intermediate

Protection of Epsilon-Amino Group (2-Cl-Z Group Introduction)

  • Reagents: 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl), base (sodium bicarbonate or triethylamine)
  • Solvent: Dichloromethane or similar organic solvent
  • Conditions: Low temperature to avoid overreaction or side products
  • Mechanism: The epsilon amino group reacts with 2-Cl-Z-Cl to form the carbamate protecting group

Methylation of Epsilon Amino Group (N-Me)

  • Reagents: Methylating agents such as methyl iodide or formaldehyde with reducing agents (Eschweiler–Clarke methylation)
  • Timing: Can be performed either before protection steps or after selective deprotection, depending on the synthetic route
  • Conditions: Controlled pH and temperature to avoid over-methylation

Industrial Scale Preparation

Industrial production of Boc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic principles but is optimized for scale, purity, and reproducibility:

Reaction Analysis and Mechanistic Insights

Reaction Type Reagents/Conditions Outcome/Product Notes
Boc Protection Boc-Cl, base, DCM, 0–5°C Boc-protected alpha-amino lysine Selective for alpha-amino group
2-Cl-Z Protection 2-Cl-Z-Cl, base, DCM, low temperature 2-Cl-Z-protected epsilon-amino lysine Protects epsilon-amino group
Methylation (N-Me) Methyl iodide or formaldehyde + reductant N-methylated epsilon amino group Timing critical for selectivity
Deprotection TFA (for Boc), hydrogenation (for 2-Cl-Z) Free amino groups for peptide coupling Used in peptide synthesis cycles

The protection groups ensure that peptide bond formation occurs only at desired sites during solid-phase peptide synthesis, preventing side reactions and improving yield and purity.

Research Findings and Applications

  • This compound is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of methylated lysine residues with selective protection.
  • Studies show that peptides synthesized with this compound exhibit enhanced stability against enzymatic degradation, especially by trypsin-like enzymes, due to the methylation and protective groups.
  • The compound has been used in the synthesis of opioid peptides and somatostatin analogues, demonstrating its utility in medicinal chemistry and drug development.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Purpose/Outcome
1 Alpha-amino protection Boc-Cl, base, DCM, 0–5°C Boc group introduction
2 Epsilon-amino protection 2-Cl-Z-Cl, base, DCM, low temperature 2-Cl-Z group introduction
3 Epsilon-amino methylation Methyl iodide or formaldehyde + reductant N-methylation of epsilon amino group
4 Purification Chromatography or crystallization Obtain pure this compound
5 Stock solution preparation Solvent selection, heating, sonication Prepare stable and soluble stock solution

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Lys(2-Cl-Z)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and 2-chlorobenzyl-oxycarbonyl protective groups using acidic or basic conditions.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for Boc group removal, while hydrogenation or catalytic transfer hydrogenation is used for 2-chlorobenzyl-oxycarbonyl group removal.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 2-chlorobenzyl group.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Boc-N-Me-Lys(2-Cl-Z)-OH serves as a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions without interference from the amino or carboxylic groups of other amino acids. The Boc group can be removed under acidic conditions, while the 2-Cl-Z group can be removed via hydrogenolysis, facilitating the formation of peptides with precise sequences and structures .

Common Synthetic Routes:

  • Solid-Phase Peptide Synthesis (SPPS): Utilizes this compound as a key intermediate in constructing complex peptide chains.
  • Deprotection Conditions: Typically involves trifluoroacetic acid (TFA) for Boc removal and palladium-catalyzed hydrogenolysis for 2-Cl-Z removal .

Drug Development

Peptide-Based Therapeutics:
The compound is integral to developing peptide-based drugs, particularly those targeting specific biological pathways. Its ability to form stable peptide bonds makes it suitable for creating therapeutic agents with enhanced efficacy and specificity .

Case Study: Hsp90 Inhibitors:
Research has demonstrated that derivatives of this compound can be incorporated into Hsp90 inhibitors, showcasing its potential in cancer therapy. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their therapeutic potential .

Bioconjugation

Targeted Drug Delivery:
this compound is utilized in bioconjugation processes to attach therapeutic agents to targeting moieties. This application is vital for enhancing the selectivity and effectiveness of drug delivery systems .

Mechanism of Action:
The protecting groups allow for controlled reactions that facilitate the conjugation of drugs to antibodies or other biomolecules without compromising their activity. This selective approach ensures that the therapeutic agents reach their intended targets effectively .

Mechanism of Action

The mechanism of action of Boc-N-Me-Lys(2-Cl-Z)-OH primarily involves its role as a protective group in peptide synthesis. The Boc and 2-chlorobenzyl-oxycarbonyl groups prevent unwanted side reactions during peptide chain assembly. The compound does not have a specific molecular target or pathway but rather serves as a tool to facilitate the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of Boc-N-Me-Lys(2-Cl-Z)-OH with analogous lysine derivatives is summarized below:

Compound Protective Groups Molecular Weight Deprotection Conditions Key Applications
This compound Nα-Boc, Nε-2-Cl-Z, Nα-Me 414.88 TFA (Boc), HF/H2 (2-Cl-Z) SPPS, dendrimers
Boc-Lys(2-Cl-Z)-OH Nα-Boc, Nε-2-Cl-Z 414.88 TFA (Boc), HF/H2 (2-Cl-Z) Peptide branching
Boc-Lys(Z)-OH Nα-Boc, Nε-Z 380.44 TFA (Boc), H2/Pd (Z) Linear peptide synthesis
Boc-Lys(2-Br-Z)-OH Nα-Boc, Nε-2-Br-Z 459.35 TFA (Boc), HF/H2 (2-Br-Z) Niche SPPS applications
Z-Lys(Boc)-OH Nα-Z, Nε-Boc 380.44 H2/Pd (Z), TFA (Boc) Reverse protection strategies
Z(2-Cl)-D-Lys(Boc)-OH Nα-Z(2-Cl), Nε-Boc, D-config. 414.89 H2/Pd (Z), TFA (Boc) Stereochemical studies

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in aqueous buffers but dissolves well in DMF and DCM, critical for SPPS . Boc-Lys(Z)-OH, with a non-halogenated Z group, shows marginally better solubility in polar solvents (logP = 3.15 vs. 3.43 for 2-Cl-Z) .
  • Stability : The 2-Cl-Z group enhances resistance to accidental deprotection during Boc removal with TFA, whereas Z-group-containing analogs risk partial cleavage under acidic conditions .

Biological Activity

Boc-N-Me-Lys(2-Cl-Z)-OH, also known as Boc-Lys(2-Cl-Z)-OH, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a 2-chlorobenzyl (Cl-Z) side chain, and an N-methyl substitution, which can influence its interactions with biological systems.

  • Molecular Formula : C19H27ClN2O6
  • Molecular Weight : 414.9 g/mol
  • CAS Number : 54613-99-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of peptide synthesis and its potential applications in drug design. The following sections detail specific areas of research related to its biological activity.

Peptide Synthesis and Modulation of Activity

  • Synthesis Techniques : this compound is synthesized using standard peptide coupling methods, often involving the use of chloromethylated resins. The incorporation of this compound into peptides allows for modifications that can enhance the biological efficacy of the resulting peptides .
  • Biological Testing : Research has shown that peptides synthesized with this compound exhibit varied biological activities depending on their structure. For instance, modifications at the C-terminus can significantly alter receptor binding affinities and biological responses .
  • Case Studies :
    • In a study focused on somatostatin analogues, peptides containing this compound demonstrated altered affinities for somatostatin receptors, indicating that the structural modifications introduced by this compound can lead to enhanced or diminished biological activity .
    • Another study highlighted the use of this compound in antimicrobial peptide design, where it was found to contribute to the overall stability and activity of the peptides against various pathogens .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on existing studies:

  • Receptor Binding Modulation : The presence of the 2-chlorobenzyl group may influence hydrophobic interactions with receptor sites, enhancing binding affinity or selectivity .
  • Stability and Solubility : The Boc protecting group contributes to the stability of synthesized peptides during storage and manipulation, which is critical for maintaining biological activity in experimental settings .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other lysine derivatives:

CompoundBiological ActivityNotes
This compoundVariable receptor affinityModifications impact binding profiles significantly .
Boc-Lys-OHBaseline activityCommonly used in peptide synthesis but less versatile than Cl-Z variant .
Boc-N-Me-Lys(Cl-Cbz)-OHEnhanced antimicrobial propertiesSimilar structural modifications yield different activity profiles .

Future Directions

Research into this compound is ongoing, with potential applications in:

  • Drug Design : Its ability to modify receptor interactions makes it a candidate for developing targeted therapeutics.
  • Peptide Therapeutics : Further exploration of its role in antimicrobial peptides could lead to new treatments for resistant bacterial strains.

Q & A

Q. Basic: What is the role of Boc-N-Me-Lys(2-Cl-Z)-OH in peptide synthesis?

Answer: this compound is a modified lysine derivative used in solid-phase peptide synthesis (SPPS) to introduce N-methylated lysine residues with orthogonal protecting groups. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while 2-Cl-Z (2-chlorobenzyloxycarbonyl) protects the ε-amino side chain. The N-Me (N-methyl) modification reduces hydrogen-bonding capacity, influencing peptide conformation and stability. This compound is critical for synthesizing peptides with tailored properties, such as protease resistance or altered binding affinity .

Q. Intermediate: How to optimize coupling efficiency when using this compound in SPPS?

Answer: Coupling efficiency depends on:

  • Reagent selection : Use activating agents like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to enhance reactivity, especially given the steric hindrance from the N-Me group .
  • Solvent choice : N-methylpyrrolidone (NMP) or dimethylformamide (DMF) improves solubility.
  • Reaction monitoring : Perform ninhydrin tests to confirm coupling completion before deprotection .

Q. Advanced: What challenges arise when synthesizing peptides containing this compound, and how are they resolved?

Answer: Key challenges include:

  • Steric hindrance : The N-Me group reduces nucleophilicity, slowing coupling. Solutions include extended reaction times, elevated temperatures, or using stronger activators like HATU .
  • Orthogonal deprotection : The Boc group is acid-labile (removed with TFA), while 2-Cl-Z requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HF). Sequential deprotection must avoid side reactions .
  • Purification : HPLC is essential due to complex byproducts from incomplete couplings .

Q. Basic: How is this compound characterized for purity and structural confirmation?

Answer: Analytical methods include:

  • HPLC : Retention time (e.g., tR = 13.6 min in ) confirms purity.
  • Mass spectrometry : ESI-MS or HR-MS validates molecular weight (e.g., m/z 836.1 [M+H]<sup>+</sup> in ).
  • Optical rotation : Measures enantiomeric purity (e.g., [α]D values in ).

Q. Advanced: How to resolve contradictions in reported yields for peptides containing this compound?

Answer: Yield discrepancies (e.g., 62% vs. 3% in ) may arise from:

  • Sequence context : Bulky residues adjacent to N-Me-Lys reduce coupling efficiency.
  • Deprotection protocols : Overexposure to TFA can degrade sensitive groups.
  • Purification methods : Gradient optimization in HPLC affects recovery.
    Resolution : Standardize protocols (e.g., coupling time, reagent ratios) and document deviations meticulously .

Q. Intermediate: What safety precautions are required when handling this compound?

Answer: While not classified as hazardous under CLP regulations ( ), precautions include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of solvents (e.g., NMP, DMF).
  • Storage : Keep at 0–6°C ( ) in airtight containers to prevent hydrolysis.

Q. Advanced: How does this compound enable orthogonal protection strategies in complex peptide architectures?

Answer: The Boc and 2-Cl-Z groups allow selective deprotection:

  • Boc removal : TFA cleaves the α-amino group without affecting 2-Cl-Z.
  • 2-Cl-Z removal : Requires hydrogenolysis or strong acids (e.g., HF), enabling sequential side-chain modifications.
    This orthogonality is critical for synthesizing branched or cyclic peptides .

Q. Basic: What solvents are compatible with this compound in SPPS?

Answer: Polar aprotic solvents like NMP, DMF, or dichloromethane (CH2Cl2) are ideal due to high solubility. Avoid water or alcohols, which may hydrolyze the Boc group prematurely .

Q. Advanced: How is this compound applied in structure-activity relationship (SAR) studies?

Answer: In SAR studies (e.g., Hsp90 inhibitors in ), this derivative:

  • Modulates peptide backbone flexibility via N-methylation.
  • Enhances metabolic stability by shielding the ε-amino group with 2-Cl-Z.
  • Enables precise probing of lysine’s role in target binding through controlled deprotection and functionalization.

Properties

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHFXKKTXOVPLR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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